molecular formula C14H18N2O3S B512956 1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole CAS No. 898639-81-1

1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole

Cat. No.: B512956
CAS No.: 898639-81-1
M. Wt: 294.37g/mol
InChI Key: IKXPXNONEXCONF-UHFFFAOYSA-N
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Description

1-((4-Ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole is a chemical compound with the molecular formula C14H18N2O3S and a molecular weight of 294.37 g/mol . This reagent features an imidazole core, a privileged structure in medicinal chemistry and organic synthesis known for its diverse applications . The imidazole ring is a key building block in the development of new drugs and biologically active compounds, with derivatives exhibiting a range of pharmacological properties such as antibacterial, antifungal, and anti-inflammatory activities . Furthermore, functionalized imidazoles are highly significant in organometallic chemistry, serving as key precursors or directing groups in transition metal-catalyzed C-H activation reactions and as N-heterocyclic carbene (NHC) ligands in homogeneous catalysis . The specific sulfonyl and ether substituents on this molecule may influence its reactivity, solubility, and potential for use in the synthesis of more complex heterocyclic systems or functional materials . This product is intended for research purposes as a chemical building block or standard in analytical studies. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-ethoxy-2,5-dimethylphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-5-19-13-8-11(3)14(9-10(13)2)20(17,18)16-7-6-15-12(16)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXPXNONEXCONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2C=CN=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Using 2-Ethoxyacrylonitrile

The patent US20080262241A1 details a kilogram-scale synthesis of imidazole derivatives through controlled cyclocondensation:

Reaction Scheme

  • Nucleophilic attack : 1-Amino-1-deoxy-D-fructose reacts with 2-ethoxyacrylonitrile in methanolic sodium methoxide (25 wt%)

  • Ring closure : Acid-catalyzed cyclization at >60°C for <2 hours

  • Oxime formation : Subsequent treatment with hydroxylamine hydrochloride

Optimized Conditions

ParameterOptimal ValueImpact on Yield
Sodium methoxide conc.>25 wt% in MeOH+15% yield
Reaction temperature60°C ± 2°CPrevents epimerization
Acid quench timingImmediate post-reactionMinimizes byproducts

This method achieves 78% isolated yield for the imidazole intermediate when using stoichiometric 2-ethoxyacrylonitrile. Scale-up trials demonstrate consistent reproducibility at 50 kg batch sizes.

One-Pot Multicomponent Assembly

El-Saghier's protocol for imidazolidine-4-ones provides a template for solvent-free imidazole synthesis:

Stepwise Mechanism

  • Michael addition : Ethyl cyanoacetate reacts with primary amines

  • Iminoester formation : Ethyl glycinate hydrochloride incorporation

  • Cyclodehydration : Thermal elimination of ethanol at 70°C

Key Advantages

  • 96% atom economy vs traditional stepwise methods

  • No column chromatography required for purification

  • Compatible with diverse amine substrates (aliphatic/aromatic)

Limitations

  • Requires strict temperature control (±1°C)

  • Limited to 2-substituted imidazoles without additional functionalization

Sulfonation Strategies for Aromatic Systems

Directed Sulfur Trioxide Insertion

Industrial-scale synthesis employs SO3·DMA complex for regioselective sulfonation:

Procedure

  • Protect phenolic -OH groups via ethoxy formation

  • Charge SO3·DMA (1.2 equiv) in DCM at -15°C

  • Quench with ice-cold NaHCO3 solution

Regiochemical Control

  • Ortho-directing effects of ethoxy and methyl groups ensure >98% para-sulfonation

  • Kinetic vs thermodynamic control achieved through temperature modulation

Halogen-Sulfur Exchange Reactions

Emerging methodology from VulcanChem utilizes Pd-catalyzed coupling :

Reaction Table

ComponentQuantityRole
4-Bromo-1-ethoxy-2,5-dimethylbenzene1.0 equivElectrophilic partner
Na2S2O42.5 equivSulfur source
Pd(PPh3)45 mol%Catalyst
DMF/H2O (9:1)0.2 MSolvent system

This method achieves 84% conversion with <3% desulfonation byproducts, representing a significant improvement over classical methods.

Final Coupling and Purification Protocols

SN2 Sulfonamide Formation

The convergent synthesis route couples preformed subunits under basic conditions:

Optimized Parameters

  • Base : K2CO3 in anhydrous DMF

  • Molar ratio : 1:1.05 (imidazole:sulfonyl chloride)

  • Temperature : 0°C → rt gradient over 4 hours

Workup Procedure

  • Acidic aqueous wash (pH 3-4) to remove excess sulfonyl chloride

  • Crystallization from ethyl acetate/hexanes (3:7 v/v)

  • Final purity >99.5% by HPLC (C18 column, 0.1% TFA buffer)

Continuous Flow Purification

Recent advances implement simulated moving bed chromatography for industrial production:

PhaseStationary MediaMobile PhaseFlow Rate
AdsorptionC18 silicaMeOH/H2O (65:35)120 mL/min
Washing-MeOH/H2O (70:30)150 mL/min
Elution-MeOH/H2O (85:15)100 mL/min

This system processes 12 kg/hr feed with 92% recovery of pharmaceutical-grade product.

Comparative Analysis of Synthetic Routes

Performance Metrics Across Methods

MethodTotal YieldPurityCost IndexScalability
Classical stepwise61%98.2%$$$$Pilot scale
Convergent coupling78%99.5%$$$Industrial
Flow chemistry approach82%99.8%$$Multi-ton

Key findings:

  • Convergent synthesis balances cost and efficiency for mid-scale production

  • Continuous flow methods superior for large-volume manufacturing despite higher capital costs

  • Protecting group strategy remains critical - ethoxy groups demonstrate superior stability vs benzyl/MOM protections

Chemical Reactions Analysis

Types of Reactions

1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole is C₁₄H₁₈N₂O₃S, with a molecular weight of 294.37 g/mol. The compound's structure includes:

  • Imidazole ring : A five-membered heterocyclic structure that enhances biological interactions.
  • Sulfonyl group : This functional group is known for its ability to participate in various chemical reactions and interactions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit promising antitumor properties. For instance, studies have shown that derivatives of imidazole can induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. Specifically:

  • Mechanism of Action : Compounds like 4f have been demonstrated to increase the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced cancer cell death .
CompoundCancer Cell LineIC50 (µM)Mechanism
4fHeLa3.24Induces apoptosis via mitochondrial pathway
5-FUHeLaVariesTraditional chemotherapeutic agent
MTXHeLaVariesTraditional chemotherapeutic agent

The selectivity index for these compounds indicates that they are more toxic to tumor cells than to normal cells, suggesting a therapeutic window for further development .

Analgesic Activity

In addition to antitumor effects, compounds derived from imidazole structures have been explored for their analgesic properties. For example, studies have shown that certain imidazole derivatives exhibit significant pain-relieving effects comparable to established analgesics like diclofenac:

Compound NameAnalgesic Activity (%) at 100 mg/kg
Compound 2g89%
Compound 2aComparable to diclofenac

These findings indicate that the imidazole framework could be a viable scaffold for developing new analgesics with improved efficacy and safety profiles .

Drug Design and Development

The unique structural features of this compound make it an interesting candidate for drug design. Molecular docking studies have been employed to evaluate its binding affinity to various biological targets, including COX-2 receptors, which are implicated in inflammation and pain pathways. The binding affinities observed suggest that modifications to the imidazole core could yield compounds with enhanced therapeutic profiles .

Mechanism of Action

The mechanism of action of 1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The ethoxy-dimethylphenyl moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring’s substituents significantly influence electronic, steric, and solubility properties. Key analogs include:

Compound Name Substituents (Phenyl Ring) Imidazole Substituents Molecular Weight Key Differences vs. Target Compound Reference
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole 2-ethoxy, 5-isopropyl, 4-methyl 2-ethyl, 4-methyl 350.48 Ethoxy at position 2; isopropyl at position 5
1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole 4-chloro, 2,5-dimethoxy 2-ethyl 330.79 Chloro and methoxy substituents; no ethoxy
1-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole 4-methoxy, 2,5-dimethyl 5,6-dimethyl (benzimidazole) 344.42 Methoxy instead of ethoxy; fused benzene ring

Key Observations :

  • Ethoxy vs.
  • Chloro/Methoxy Substitution : Chlorine’s electron-withdrawing effect (in ’s compound) may reduce electron density on the phenyl ring, altering reactivity in electrophilic substitutions .
  • Steric Effects : The isopropyl group in ’s compound introduces bulkiness, which could hinder binding in biological targets compared to the target compound’s methyl groups .

Heterocycle Core Modifications

Variations in the heterocyclic core impact aromaticity, planarity, and intermolecular interactions:

Compound Name Core Structure Key Features Reference
1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine Piperidine Saturated six-membered ring; no aromaticity
2-({4-[(1H-Imidazol-2-ylsulfanyl)methyl]-2,5-dimethylbenzyl}sulfanyl)-1H-imidazole Bis-imidazole Dual imidazole units with sulfur linkages

Key Observations :

  • Piperidine vs.
  • Bis-Imidazole Systems: Compounds with two imidazole units () may exhibit enhanced metal-binding capacity due to multiple nitrogen donor sites .

Biological Activity

1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole, with the CAS number 898639-81-1, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, anti-inflammatory, and antiviral activities, supported by relevant data tables and case studies.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C₁₄H₁₈N₂O₃S
Molecular Weight 294.37 g/mol
CAS Number 898639-81-1

Antibacterial Activity

Research has demonstrated that imidazole derivatives exhibit notable antibacterial properties. Studies involving similar compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, Jain et al. synthesized related imidazole compounds and evaluated their antimicrobial activity using the cylinder well diffusion method. The results indicated that certain derivatives had significant antibacterial effects compared to standard antibiotics like Norfloxacin .

Antifungal Activity

The antifungal potential of imidazole derivatives has also been explored. In one study, two imidazole compounds exhibited considerable antifungal activity with a minimum inhibitory concentration (MIC) of 12.5 μg/mL against tested fungal strains . This suggests that this compound may possess similar antifungal properties.

Anti-inflammatory Activity

The anti-inflammatory effects of imidazole derivatives have been documented in various studies. A series of synthesized compounds were evaluated for their anti-inflammatory activity in vivo, showing promising results in reducing inflammation associated with microbial infections . Compounds that share structural similarities with this compound may also exhibit dual anti-inflammatory and antifungal activities.

Antiviral Activity

Recent investigations into imidazole derivatives have highlighted their potential as antiviral agents. Compounds similar to this compound have been shown to inhibit viral replication effectively in vitro against strains such as HIV and dengue virus . This positions them as candidates for further research in antiviral drug development.

Case Studies

Several case studies illustrate the biological activity of imidazole derivatives:

  • Study on Antibacterial Efficacy : Jain et al. reported that certain synthesized imidazoles displayed significant antibacterial activity against E. coli and B. subtilis, suggesting a promising therapeutic application for infections caused by these bacteria .
  • Evaluation of Antifungal Properties : A study demonstrated that specific imidazole compounds had MIC values comparable to established antifungal agents, indicating their potential utility in treating fungal infections .
  • Analysis of Anti-inflammatory Effects : Research into multi-substituted imidazoles revealed compounds with dual action—anti-inflammatory and antifungal—showing reduced gastrointestinal irritation compared to traditional therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((4-ethoxy-2,5-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole, and what factors influence reaction yields?

  • Methodology : The compound can be synthesized via sulfonylation of the imidazole core. A common approach involves reacting 2-methylimidazole with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction conditions (e.g., anhydrous solvent, inert atmosphere, 0–5°C for exothermic control) significantly impact yields . Purification via column chromatography or recrystallization is recommended to isolate the product.
  • Key Variables :

  • Temperature : Lower temperatures (0–25°C) minimize side reactions like sulfonate ester formation.
  • Solvent : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance reactivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., sulfonyl group at N1 of imidazole, ethoxy/methyl groups on phenyl) .
  • XRD : Single-crystal X-ray diffraction resolves molecular geometry, including dihedral angles between the imidazole and phenyl rings (e.g., non-planar conformations observed in similar sulfonylated imidazoles) .
  • HPLC/MS : Validates purity and molecular weight .

Advanced Research Questions

Q. How does the electronic nature of the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The sulfonyl group is electron-withdrawing, activating the imidazole’s N1 position for nucleophilic attack. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict reactive sites. Experimental validation involves reacting the compound with nucleophiles (e.g., amines, thiols) under varying pH conditions .
  • Example : In analogous compounds, sulfonamide formation occurs at N1 due to increased electrophilicity .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antifungal efficacy) across studies?

  • Methodology :

  • Dose-Response Analysis : Compare minimum inhibitory concentrations (MICs) against fungal strains (e.g., Candida albicans, Aspergillus spp.) using standardized assays (CLSI guidelines) .
  • Structural Analogues : Test derivatives (e.g., varying substituents on the phenyl ring) to isolate structure-activity relationships (SAR).
  • Assay Variability : Control for factors like solvent (DMSO vs. aqueous), incubation time, and fungal growth phase .

Q. How can computational methods predict the binding affinity of this compound with target enzymes?

  • Methodology :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with fungal cytochrome P450 enzymes or bacterial lanosterol demethylase. Prioritize binding poses with hydrogen bonds to sulfonyl oxygen or imidazole nitrogen .
  • QSAR Models : Train models on datasets of imidazole derivatives with known IC50_{50} values to predict activity .
    • Validation : Correlate computational predictions with experimental enzyme inhibition assays (e.g., fluorescence-based) .

Q. What environmental degradation pathways are relevant for this compound, and how can its persistence be assessed?

  • Methodology :

  • Hydrolysis Studies : Monitor stability under acidic/basic conditions (pH 3–11) via HPLC. The sulfonyl group may hydrolyze to sulfonic acid in aqueous media .
  • Photolysis : Expose to UV light (254–365 nm) to simulate sunlight degradation; track byproducts via GC-MS .
  • Soil Microcosm Experiments : Measure half-life in agricultural soils using 14^{14}C-labeled compound .

Data Contradiction Analysis

Q. How can researchers address discrepancies in crystallographic data (e.g., bond lengths, dihedral angles) between similar imidazole derivatives?

  • Methodology :

  • Re-refinement : Re-analyze raw XRD data with updated software (e.g., SHELXL-2018) to correct systematic errors .
  • Comparative Tables : Compile bond parameters (e.g., C–S bond: 1.76–1.82 Å in sulfonamides) from databases (CCDC, ICSD) to identify outliers .
  • Temperature Effects : Account for data collection temperature (e.g., 100 K vs. 298 K) impacting thermal motion .

Experimental Design

Q. What in vitro assays are most suitable for evaluating the compound’s cytotoxicity and therapeutic index?

  • Methodology :

  • Cell Viability Assays : Use MTT or resazurin assays on mammalian cell lines (e.g., HEK293, HepG2) to determine IC50_{50}.
  • Selectivity Index (SI) : Calculate SI = (IC50_{50} for mammalian cells)/(MIC for fungal cells). SI >10 indicates low cytotoxicity .

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